2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile, also known as INO-1001, is a small molecule inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition has been shown to have potential therapeutic benefits in various diseases, including cancer, stroke, and inflammation.
Wirkmechanismus
PARP is involved in the repair of single-strand DNA breaks through the base excision repair pathway. Inhibition of PARP leads to the accumulation of DNA damage, which can result in cell death. 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile binds to the catalytic domain of PARP, preventing its activity and leading to the accumulation of DNA damage.
Biochemical and Physiological Effects
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to have a variety of biochemical and physiological effects. In cancer cells, PARP inhibition leads to the accumulation of DNA damage, resulting in cell death. In stroke and traumatic brain injury, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to reduce neuronal damage and improve functional outcomes. In sepsis and other inflammatory diseases, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been shown to reduce inflammation and improve survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile is its specificity for PARP, which reduces the potential for off-target effects. However, its efficacy may be limited by the presence of other DNA repair pathways, which can compensate for PARP inhibition. Additionally, its effectiveness may be influenced by the genetic background of the individual, as well as the specific disease being treated.
Zukünftige Richtungen
There are several future directions for the study of 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile and PARP inhibition. One area of interest is the combination of PARP inhibitors with other therapies, such as chemotherapy and radiation therapy, to improve outcomes in cancer. Another area of interest is the development of more potent and selective PARP inhibitors. Additionally, the role of PARP inhibition in other diseases, such as cardiovascular disease and diabetes, is an area of active research.
Synthesemethoden
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile can be synthesized through a multi-step process starting from 2,6-dimethoxyisonicotinic acid. The acid is first converted to the corresponding acid chloride, which is then reacted with piperidine to form the piperidinyl amide. The amide is then reacted with isonicotinoyl chloride to yield the final product, 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile.
Wissenschaftliche Forschungsanwendungen
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has been extensively studied for its potential therapeutic applications in various diseases. In cancer, PARP inhibition has been shown to sensitize cancer cells to chemotherapy and radiation therapy, leading to improved outcomes. 2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile has also been shown to have neuroprotective effects in stroke and traumatic brain injury, as well as anti-inflammatory effects in sepsis and other inflammatory diseases.
Eigenschaften
IUPAC Name |
2-[1-(pyridine-4-carbonyl)piperidin-3-yl]oxypyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c18-11-13-3-8-20-16(10-13)23-15-2-1-9-21(12-15)17(22)14-4-6-19-7-5-14/h3-8,10,15H,1-2,9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAPKOWQGPKNOIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=NC=C2)OC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1-Isonicotinoylpiperidin-3-yl)oxy)isonicotinonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.